![molecular formula C22H19O2P B14187074 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one CAS No. 862970-69-2](/img/structure/B14187074.png)
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoyl group attached to a benzo[b]phosphindole core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one typically involves the reaction of phenyl phosphine with 2,4,6-trimethylbenzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The production method is designed to be cost-effective, environmentally friendly, and adaptable to industrial needs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one involves the generation of free radicals upon exposure to light. These free radicals initiate chain polymerization reactions, leading to the formation of polymers. The compound interacts with molecular targets such as gelatin methacryloyl in bioprinting applications, facilitating the crosslinking process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate: Another photoinitiator used in similar applications.
Phenyl bis (2,4,6-trimethylbenzoyl) phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Uniqueness
5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one is unique due to its specific structural properties that allow for efficient photoinitiation and its versatility in various applications. Its ability to generate free radicals under light exposure makes it particularly valuable in advanced manufacturing processes such as 3D printing and bioprinting .
Eigenschaften
CAS-Nummer |
862970-69-2 |
|---|---|
Molekularformel |
C22H19O2P |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(5-oxobenzo[b]phosphindol-5-yl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H19O2P/c1-14-12-15(2)21(16(3)13-14)22(23)25(24)19-10-6-4-8-17(19)18-9-5-7-11-20(18)25/h4-13H,1-3H3 |
InChI-Schlüssel |
XMPUTRWMLMVLNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


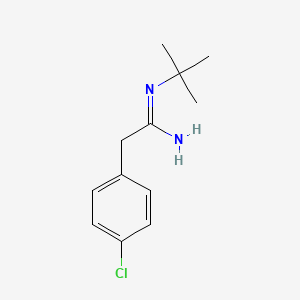
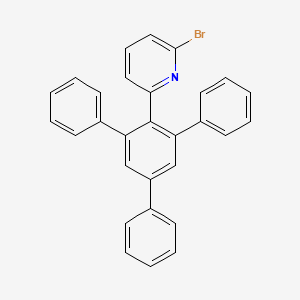
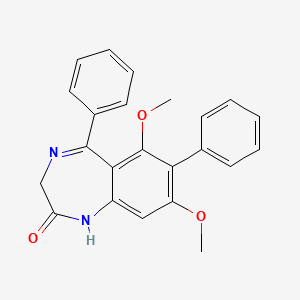

![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
silane](/img/structure/B14187046.png)
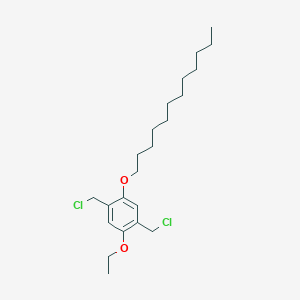
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
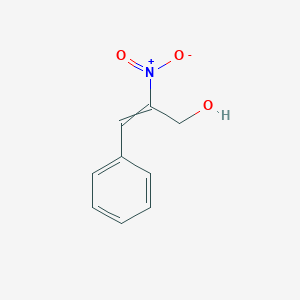
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
